Light phosphites like dimethyl or diethyl suffer from rapid evaporative losses, poor oil solubility, and safety hazards in high-temperature syntheses. Dibutyl phosphite (CAS 1809-19-4) overcomes these with a high boiling point, low vapor pressure, and excellent miscibility in non-polar media.
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Dibutyl phosphite (CAS: 1809-19-4), also known as di-n-butyl phosphite, is a highly versatile dialkyl H-phosphonate characterized by its clear liquid form, low vapor pressure, and excellent solubility in non-polar organic solvents. Structurally featuring two butyl chains and a reactive P-H bond, it exists predominantly in the phosphonate tautomeric form. In industrial procurement, dibutyl phosphite is primarily sourced as a critical intermediate for synthesizing organophosphorus flame retardants, a lipophilic precursor for metal extractants, and a direct anti-wear additive in high-performance lubricants [1]. Its baseline value proposition lies in providing a highly stable, oil-miscible phosphorus source that avoids the volatility hazards of lighter analogs while maintaining robust reactivity in nucleophilic additions [2].
Substituting dibutyl phosphite with lighter in-class alternatives like dimethyl phosphite or diethyl phosphite frequently compromises process safety and formulation stability. Lighter analogs possess significantly higher vapor pressures and lower boiling points, leading to hazardous evaporative losses during high-temperature reactions and poor retention in high-heat lubricant applications . Furthermore, methyl and ethyl esters lack the necessary lipophilicity to remain stably dissolved in heavy paraffinic base oils or non-polar extraction solvents, causing phase separation [1]. Conversely, substituting with heavier variants such as dioctyl phosphite introduces excessive steric hindrance, which drastically reduces the nucleophilic reactivity of the P-H bond in critical synthetic pathways like the Pudovik reaction, thereby lowering downstream yields and increasing raw material costs [2].
Dibutyl phosphite exhibits a significantly higher boiling point (~118-119 °C at 11 mmHg) compared to diethyl phosphite (~50-51 °C at 10 mmHg) . This substantial reduction in volatility minimizes inhalation hazards and evaporative losses during high-temperature industrial blending and synthesis.
| Evidence Dimension | Boiling Point and Volatility |
| Target Compound Data | ~118-119 °C at 11 mmHg |
| Comparator Or Baseline | Diethyl phosphite (~50-51 °C at 10 mmHg) |
| Quantified Difference | >60 °C higher boiling point under equivalent vacuum, resulting in exponentially lower vapor pressure at ambient and operating temperatures. |
| Conditions | Standard distillation and high-temperature processing environments. |
Lower volatility is critical for procurement in high-heat applications to ensure the additive remains in the formulation rather than flashing off.
In four-ball wear testing, dialkyl phosphites demonstrate chain-length-dependent load-carrying capacities. While diethyl phosphite yields a higher initial seizure load (225 kg), dibutyl phosphite provides a highly effective initial seizure load of 155 kg alongside a wear scar diameter of 0.64 mm [1]. Crucially, the butyl chains confer the requisite lipophilicity for complete solubility in liquid paraffin and heavy base oils, a property where lighter phosphites fail.
| Evidence Dimension | Initial Seizure Load and Oil Solubility |
| Target Compound Data | 155 kg seizure load; completely oil miscible |
| Comparator Or Baseline | Diethyl phosphite (225 kg seizure load; poor long-chain hydrocarbon solubility) |
| Quantified Difference | Dibutyl phosphite sacrifices some extreme-pressure capacity to achieve the critical baseline requirement of stable mineral oil solubility, preventing additive dropout. |
| Conditions | Four-ball wear test at 4 mmol/100g in liquid paraffin base oil. |
Lubricant formulators must select dibutyl phosphite over diethyl phosphite because extreme-pressure performance is useless if the additive phase-separates from the base oil.
In base-catalyzed Pudovik and Kabachnik-Fields reactions, dibutyl phosphite achieves excellent yields (80-99%) in forming alpha-hydroxyphosphonates, serving as a highly effective nucleophile[1]. If a buyer substitutes dibutyl phosphite with heavier analogs like dioctyl phosphite, the excessive steric hindrance depresses the nucleophilic attack of the phosphite anion, whereas lighter analogs like dimethyl phosphite are prone to rapid side-reactions and hydrolysis.
| Evidence Dimension | Synthetic Yield in Hydrophosphonylation |
| Target Compound Data | 80-99% yield under standard catalytic conditions |
| Comparator Or Baseline | Dioctyl phosphite (Significantly lower yields due to steric blocking) |
| Quantified Difference | Dibutyl phosphite maintains near-quantitative conversion rates (>80%) while providing better stability than methyl analogs, avoiding the kinetic penalties associated with heavily substituted phosphites. |
| Conditions | Base-catalyzed addition to aldehydes/imines in organic solvents at -25 °C to ambient temperatures. |
For pharmaceutical and agrochemical synthesis, dibutyl phosphite provides the necessary reactivity to ensure high-throughput manufacturing without the volatility and instability of lighter esters.
Leveraging its excellent miscibility in non-polar base oils and low volatility (as detailed in Section 3), dibutyl phosphite is highly preferred over diethyl phosphite for formulating hyperbolic gear oils and metalworking fluids. It provides a stable, long-lasting phosphorus source that forms protective tribological films on metal surfaces without evaporating at high operating temperatures or phase-separating during storage[1].
Due to its high boiling point and superior thermal processability, dibutyl phosphite is an ideal P-H reactive precursor for synthesizing phosphorus-based flame retardants for polyurethanes and textiles. Its low vapor pressure ensures safe handling during high-temperature esterification or transesterification reactions, minimizing hazardous emissions compared to dimethyl phosphite .
The lipophilic nature of the butyl chains makes dibutyl phosphite and its downstream derivatives highly effective in the solvent extraction of rare-earth elements and actinides. Unlike methyl or ethyl analogs, dibutyl phosphite ensures that the extractant remains entirely in the organic phase, preventing costly losses to the aqueous raffinate .
In agrochemical and pharmaceutical manufacturing, dibutyl phosphite is the optimal nucleophile for Pudovik and Kabachnik-Fields reactions. Its balanced steric profile prevents the rapid hydrolysis seen in dimethyl phosphite while avoiding the sluggish reactivity of dioctyl phosphite, ensuring high-yield production of alpha-hydroxyphosphonates [2].